molecular formula C8H17N B1292077 3-Isobutylpyrrolidine CAS No. 959238-03-0

3-Isobutylpyrrolidine

Cat. No.: B1292077
CAS No.: 959238-03-0
M. Wt: 127.23 g/mol
InChI Key: HIYDGLLISXSAIC-UHFFFAOYSA-N
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Description

3-Isobutylpyrrolidine (CAS 959238-03-0) is a nitrogen-containing heterocyclic compound derived from pyrrolidine, a five-membered saturated ring with one nitrogen atom. The compound features an isobutyl group (–CH2CH(CH2)2) attached to the 3-position of the pyrrolidine ring. This substitution introduces steric bulk and lipophilicity, influencing its physicochemical and biological properties.

The compound is commercially available at 95% purity, as noted in catalog listings . Its molecular formula is C8H17N (molecular weight: 127.23 g/mol), and it is typically a liquid under standard conditions.

Properties

IUPAC Name

3-(2-methylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)5-8-3-4-9-6-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYDGLLISXSAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629275
Record name 3-(2-Methylpropyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-03-0
Record name 3-(2-Methylpropyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylpropyl)pyrrolidine
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Chemical Reactions Analysis

Types of Reactions: 3-Isobutylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Isobutylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This compound can modulate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between 3-Isobutylpyrrolidine and selected analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Type Key Properties
This compound 959238-03-0 C8H17N 127.23 3-position, isobutyl Liquid, lipophilic, 95% purity
4-Isobutylpyrrolidin-2-one 61312-87-6 C8H15NO 141.21 4-position, isobutyl, ketone Solid, polar (due to ketone)
3,3-Diethylpyrrolidine 34971-71-6 C8H17N 127.23 3-position, diethyl Liquid, less bulky than isobutyl
(S)-3-Isobutylpyrrolidine N/A C8H17N 127.23 3-position, isobutyl (enantiomer) Chiral, potential for stereoselective interactions
3-(Methylsulfonyl)pyrrolidine 1190311-37-5 C5H11NO2S 149.21 3-position, methylsulfonyl Polar, enhanced solubility

Key Observations :

  • Lipophilicity : The isobutyl group in this compound increases hydrophobicity compared to polar analogs like 3-(methylsulfonyl)pyrrolidine.
  • Chirality : The (S)-enantiomer () may exhibit distinct biological activity compared to the racemic mixture, underscoring the importance of stereochemistry in pharmaceutical applications.

Research Findings and Data Gaps

  • Stereochemical Studies : highlights the (S)-enantiomer of this compound, but biological data are lacking. Further studies on enantioselective activity are needed.
  • Toxicity and Safety : While safety data are available for related compounds (e.g., 2-(3-iodobut-3-en-1-yl)pyrrolidine in ), specific toxicological profiles for this compound remain unstudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutylpyrrolidine
Reactant of Route 2
3-Isobutylpyrrolidine

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